Cas no 116326-39-7 (L-threo-Pentonamide,5-cyclohexyl-2,4,5-trideoxy-N-[2-(4-morpholinyl)ethyl]-4-[[(2S)-2-[[(2R)-4-(4-morpholinyl)-2-(1-naphthalenylmethyl)-1,4-dioxobutyl]amino]-1-oxo-3-(4-thiazolyl)propyl]amino]-(9CI))
![L-threo-Pentonamide,5-cyclohexyl-2,4,5-trideoxy-N-[2-(4-morpholinyl)ethyl]-4-[[(2S)-2-[[(2R)-4-(4-morpholinyl)-2-(1-naphthalenylmethyl)-1,4-dioxobutyl]amino]-1-oxo-3-(4-thiazolyl)propyl]amino]-(9CI) structure](https://fr.kuujia.com/scimg/cas/116326-39-7x500.png)
116326-39-7 structure
Nom du produit:L-threo-Pentonamide,5-cyclohexyl-2,4,5-trideoxy-N-[2-(4-morpholinyl)ethyl]-4-[[(2S)-2-[[(2R)-4-(4-morpholinyl)-2-(1-naphthalenylmethyl)-1,4-dioxobutyl]amino]-1-oxo-3-(4-thiazolyl)propyl]amino]-(9CI)
L-threo-Pentonamide,5-cyclohexyl-2,4,5-trideoxy-N-[2-(4-morpholinyl)ethyl]-4-[[(2S)-2-[[(2R)-4-(4-morpholinyl)-2-(1-naphthalenylmethyl)-1,4-dioxobutyl]amino]-1-oxo-3-(4-thiazolyl)propyl]amino]-(9CI) Propriétés chimiques et physiques
Nom et identifiant
-
- L-threo-Pentonamide,5-cyclohexyl-2,4,5-trideoxy-N-[2-(4-morpholinyl)ethyl]-4-[[(2S)-2-[[(2R)-4-(4-morpholinyl)-2-(1-naphthalenylmethyl)-1,4-dioxobutyl]amino]-1-oxo-3-(4-thiazolyl)propyl]amino]-(9CI)
- 5-cyclohexyl-3-hydroxy-N-(2-morpholin-4-ylethyl)-4-[[2-[[4-morpholin-4-yl-2-(naphthalen-1-ylmethyl)-4-oxobutanoyl]amino]-3-(1,3-thiazol-4-yl)propanoyl]amino]pentanamide
- ES 6864
- L-threo-Pentonamide,5-cyclohexyl-2,4,5-trideoxy-N-[2-(4-morpholinyl)ethyl]-4-[[(2S)-2-[[(2R)-4-(4-morpholinyl)-2-(1-naphthale
- 4(S)-[N-[3-(Morpholinocarbonyl)-2(R)-(1-naphthylmethyl)propionyl]-3-(4-thiazolyl)-L-alanylamino]-5-cyclohexyl-3(S)-hydroxypentanoic acid 2-morpholinoethylamide
- 5-cyclohexyl-3-hydroxy-N-(2-morpholin-4-ylethyl)-4-{[2-{[4-morpholin-4-yl-2-(naphthalen-1-ylmethyl)-4-oxobutanoyl]amino}-3-(1,3-thiazol-4-yl)propanoyl]amino}pentanamide (non-preferred name)
- ES-6864
- 5-Cyclohexyl-2,4,5-trideoxy-N-[2-(4-morpholinyl)ethyl]-4-[[(2S)-2-[[(2R)-4-(4-morpholinyl)-2-(1-naphthalenylmethyl)-1,4-dioxobutyl]amino]-1-oxo-3-(4-thiazolyl)propyl]amino]-L-threo-pentonamide
- (3S,4S)-3-Hydroxy-5-cyclohexyl-4-[[(2S)-3-(4-thiazolyl)-2-[[(2R)-2-[morpholinocarbonylmethyl]-3-(1-naphthalenyl)propionyl]amino]propionyl]amino]-N-(2-morpholinoethyl)valeramide
- (3S,4S)-3-Hydroxy-5-cyclohexyl-4-[[(2S)-3-(4-thiazolyl)-2-[[(2R)-2-(morpholinocarbonylmethyl)-3-(1-naphthalenyl)propionyl]amino]propionyl]amino]-N-(2-morpholinoethyl)valeramide
- (3S,4S)-5-cyclohexyl-3-hydroxy-4-3-(4-thiazolyl)-L-alanyl>aMino-N-(2-Morpholinoethyl)pentanaMide|(3S,4S)-5-cyclohexyl-3-hydroxy-4{N-[2(R)-(1-naphthyl)Methyl-3-Morpholinocarbonylpropi onyl]-3-(4-th
- 116326-39-7
- L-threo-Pentonamide, 5-cyclohexyl-2,4,5-trideoxy-N-(2-(4-morpholinyl)ethyl)-4-((2-((4-(4-morpholinyl)-2-(1-naphthalenylmethyl)-1,4-dioxobutyl)amino)-1-oxo-3-(4-thiazolyl)propyl)amino)-, (S-(R*,S*))-
- N-(3-Morpholinocarbonyl-2-(1-npahthylmethyl)propionyl)-(4-thiazolyl)-L-alanyl-cyclostatine-(2-morpholinoethyl)amide
- 5-cyclohexyl-3-hydroxy-4-(2-(4-morpholino-2-(naphthalen-1-ylmethyl)-4-oxobutanamido)-3-(thiazol-4-yl)propanamido)-N-(2-morpholinoethyl)pentanamide
- (S-(R*,S*))-5-Cyclohexyl-2,4,5-trideoxy-N-(2-(4-morpholinyl)ethyl)-4-((2-((4-(4-morpholinyl)-2-(1-naphthalenylmethyl)-1,4-dioxobutyl)amino)-1-oxo-3-(4-thiazolyl)propyl)amino)-L-threo-pentonamide
- AKOS040746808
-
- Piscine à noyau: InChI=1S/C42H58N6O7S/c49-38(27-39(50)43-13-14-47-15-19-54-20-16-47)36(23-30-7-2-1-3-8-30)45-42(53)37(26-34-28-56-29-44-34)46-41(52)33(25-40(51)48-17-21-55-22-18-48)24-32-11-6-10-31-9-4-5-12-35(31)32/h4-6,9-12,28-30,33,36-38,49H,1-3,7-8,13-27H2,(H,43,50)(H,45,53)(H,46,52)
- La clé Inchi: UACWUNAXAAUHDZ-UHFFFAOYSA-N
- Sourire: O=C(CC(C(NC(C(NC(C(CC1=CC=CC2=CC=CC=C12)CC(N1CCOCC1)=O)=O)CC1N=CSC=1)=O)CC1CCCCC1)O)NCCN1CCOCC1
Propriétés calculées
- Qualité précise: 790.40914
- Masse isotopique unique: 790.40876938g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 4
- Nombre de récepteurs de liaison hydrogène: 10
- Comptage des atomes lourds: 56
- Nombre de liaisons rotatives: 18
- Complexité: 1250
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 4
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 3.6
- Surface topologique des pôles: 191Ų
Propriétés expérimentales
- Dense: 1.242±0.06 g/cm3 (20 ºC 760 Torr),
- Solubilité: Insuluble (7.9E-3 g/L) (25 ºC),
- Le PSA: 162.43
L-threo-Pentonamide,5-cyclohexyl-2,4,5-trideoxy-N-[2-(4-morpholinyl)ethyl]-4-[[(2S)-2-[[(2R)-4-(4-morpholinyl)-2-(1-naphthalenylmethyl)-1,4-dioxobutyl]amino]-1-oxo-3-(4-thiazolyl)propyl]amino]-(9CI) Littérature connexe
-
Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
-
R. Scott Martin,Andrew J. Gawron,Fiona B. Regan,Eithne Dempsey,Susan M. Lunte Analyst, 2001,126, 277-280
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
5. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
116326-39-7 (L-threo-Pentonamide,5-cyclohexyl-2,4,5-trideoxy-N-[2-(4-morpholinyl)ethyl]-4-[[(2S)-2-[[(2R)-4-(4-morpholinyl)-2-(1-naphthalenylmethyl)-1,4-dioxobutyl]amino]-1-oxo-3-(4-thiazolyl)propyl]amino]-(9CI)) Produits connexes
- 1361416-32-1(2-bromo-4-chloro-N-(propan-2-yl)aniline)
- 1263378-01-3(N-Methyl-4-(methylsulfonyl)aniline hydrochloride)
- 154365-45-4(2-methyl-3-oxo-3,4-dihydro-2H-pyrido3,2-b1,4oxazine-2-carboxylic Acid)
- 1556102-17-0(1-(2,6-Difluoro-3-methylphenyl)cyclohexanol)
- 1871583-65-1(benzyl pent-1-yn-3-ylcarbamate)
- 141743-30-8(Fmoc-N-(2-tert-butoxyethyl)glycine dicyclohexylammonium salt)
- 1156897-40-3(4-chloro-N-(1,2,3-thiadiazol-4-yl)methylaniline)
- 158461-00-8(ethyl 2-aMino-5-tert-butylthiophene-3-carboxylate)
- 1504878-34-5(1-(2,2-difluoroethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide)
- 2548990-47-0(2-{4-[(2,4-Difluorophenyl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine)
Fournisseurs recommandés
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membre gold
Fournisseur de Chine
Réactif

Suzhou Senfeida Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Shanghai Xinsi New Materials Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membre gold
Fournisseur de Chine
Réactif

Shanghai Joy Biotech Ltd
Membre gold
Fournisseur de Chine
Lot
